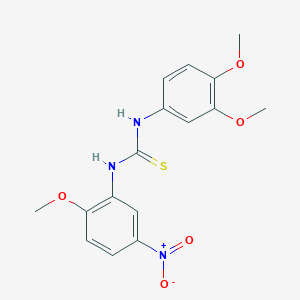
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential medical and scientific applications. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species, particularly peroxynitrite.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea acts as a scavenger of reactive nitrogen species by reacting with peroxynitrite to form a stable adduct. This reaction prevents peroxynitrite from reacting with other molecules and causing damage. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against oxidative stress and inflammation in a variety of tissues, including the brain, heart, and lungs. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has also been shown to protect against ischemia-reperfusion injury in the heart and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is its high selectivity for peroxynitrite. This makes it a useful tool for studying the role of peroxynitrite in disease processes. However, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental settings. Additionally, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea can react with other reactive nitrogen species, such as nitric oxide, which may complicate its interpretation in some experiments.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. One area of interest is the role of peroxynitrite in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a therapeutic agent for these conditions. Another area of interest is the use of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea in organ transplantation. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against ischemia-reperfusion injury in the heart and kidneys, and may have potential as a protective agent in organ transplantation. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, in order to optimize its use in experimental settings.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been extensively studied for its potential medical and scientific applications. One of the main applications of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is as a scavenger of reactive nitrogen species, particularly peroxynitrite. Peroxynitrite is a highly reactive molecule that is formed by the reaction of nitric oxide with superoxide anion. It has been implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-22-13-7-5-11(19(20)21)9-12(13)18-16(25)17-10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,17,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMPNPIFPHSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)


![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)
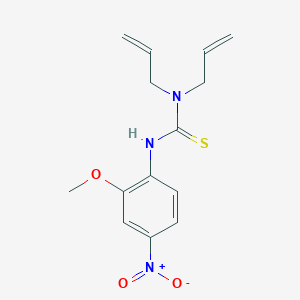
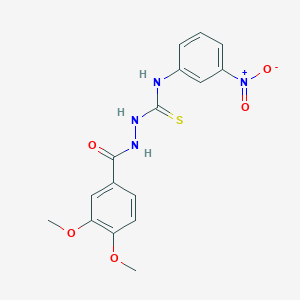
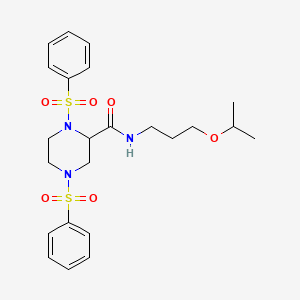
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
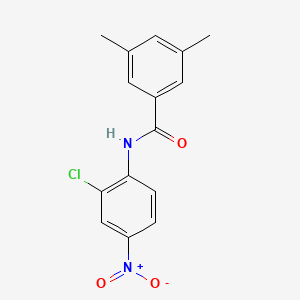
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)